{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
“{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 3,4-dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring and a 3,4-dichlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Chemical Transformations
Research highlights innovative synthetic routes and chemical transformations involving pyrrolidine derivatives, which are crucial for developing agrochemicals, medicinal compounds, and materials with specific electro-optic properties.
- Synthetic Methodologies for Heterocyclic Compounds : Studies have demonstrated methods for synthesizing methoxylated pyrrolin-2-ones, useful for preparing agrochemicals or medicinal compounds. These methodologies involve the rearrangement of chlorinated pyrrolidin-2-ones, indicating a broader applicability in synthesizing complex heterocycles (Ghelfi et al., 2003).
- Electro-Optic Material Development : The layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores into electro-optic materials showcases the application of such chemical entities in advanced materials science, highlighting their potential in nonlinear optics and electro-optics (Facchetti et al., 2003).
Catalysis and Biotransformation
Innovative catalytic processes and biotransformations utilize pyrrolidine derivatives, underscoring their versatility in organic synthesis and potential in industrial applications.
- Biocatalytic Synthesis : A study on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system reveals the efficiency of using recombinant Escherichia coli in synthesizing chiral intermediates. This method offers a green, economical, and efficient synthesis route, demonstrating the compound's role in biocatalysis (Chen et al., 2021).
Structural and Mechanistic Insights
Research on "{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol" and related compounds also emphasizes structural analysis and mechanistic insights, essential for understanding their reactivity and potential applications.
- Crystallographic Analysis : Studies involving X-ray crystallography provide detailed insights into the molecular and crystalline structures of related compounds, aiding in the understanding of their chemical behavior and potential applications in medicinal chemistry and material science. The structural analysis helps in elucidating the geometrical configurations, intermolecular interactions, and conformational dynamics of these compounds (Huang et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol” is currently unknown. This compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain , but it is unclear if this compound has the same effect.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is known to modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been found to have a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-2-1-9(5-12(11)14)6-15-4-3-10(7-15)8-16/h1-2,5,10,16H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYWEQWLWANNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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